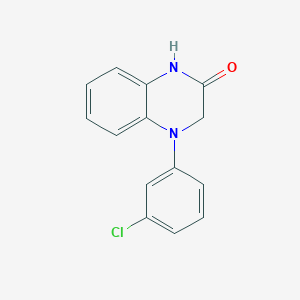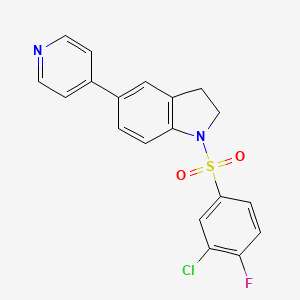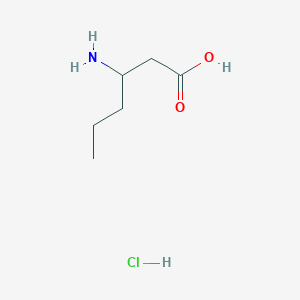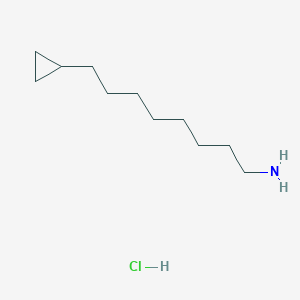
4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one” is a chemical compound likely containing a quinoxaline core, which is a type of heterocyclic compound . Quinoxaline derivatives are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmacologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions such as Claisen-Schmidt reactions . These reactions typically involve the condensation of aldehydes with acetone under microwave irradiation .
Applications De Recherche Scientifique
Environmental Remediation and Degradation of Pollutants
Advanced Oxidation Processes for Herbicide Degradation : Studies have explored advanced oxidation processes (AOPs) for the degradation of environmental pollutants like herbicides, which share structural similarities with 4-(3-Chlorophenyl)-1,3-dihydroquinoxalin-2-one. For example, the degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) through processes such as electro-Fenton and photoelectro-Fenton has been extensively investigated. These processes utilize hydroxyl radicals generated from Fenton's reaction for the efficient breakdown of pollutants, leading to the mineralization of complex organic compounds into simpler, non-toxic forms (Brillas et al., 2002).
Photocatalysis : The photocatalytic degradation of chlorophenols, compounds related to the chlorophenyl group in this compound, has been analyzed, demonstrating the potential of UV light in conjunction with photocatalysts for the degradation of toxic organic pollutants in water. This method offers an effective solution for removing harmful compounds from the environment, thus mitigating their impact on human health and ecosystems (Oudjehani & Boule, 1992).
Synthesis of Compounds with Potential Biological Activities
Antimicrobial Activity : Research into quinoxaline derivatives, which include structural motifs similar to this compound, has indicated that these compounds can exhibit significant antimicrobial properties. The synthesis of various quinoxaline derivatives aims to optimize these properties for potential use in medical applications, highlighting the importance of such chemical investigations (Singh et al., 2010).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-10-4-3-5-11(8-10)17-9-14(18)16-12-6-1-2-7-13(12)17/h1-8H,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFQHMZQZBJDCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1513184-87-6 |
Source


|
| Record name | 4-(3-chlorophenyl)-1,2,3,4-tetrahydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2700638.png)




![3-Methyl-7-(2-oxopropyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium chloride](/img/structure/B2700645.png)
![4-bromo-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}benzamide](/img/structure/B2700646.png)
![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2700647.png)
![2-bromobenzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2700651.png)
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-nitrobenzamide](/img/structure/B2700652.png)


